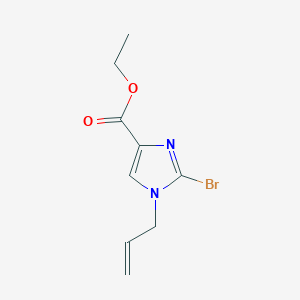

ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate

Description

Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate is a brominated imidazole derivative featuring an allyl group at the N1 position and an ethyl ester moiety at the C4 position. The bromine atom at C2 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions. Its structure combines steric bulk (allyl group) with electronic modulation (bromine and ester), enabling applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H11BrN2O2 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

ethyl 2-bromo-1-prop-2-enylimidazole-4-carboxylate |

InChI |

InChI=1S/C9H11BrN2O2/c1-3-5-12-6-7(11-9(12)10)8(13)14-4-2/h3,6H,1,4-5H2,2H3 |

InChI Key |

BIKFXJMSPJTEAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C(=N1)Br)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using allyl halides in the presence of a base.

Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in large-scale production.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazole derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the substituents.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used in the presence of bases like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products:

- Substituted imidazole derivatives

- Carboxylic acids from ester hydrolysis

- Oxidized or reduced imidazole compounds

Scientific Research Applications

Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Research into potential therapeutic agents for diseases such as cancer and infectious diseases often involves this compound.

Industry: It is utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the allyl group can participate in covalent bonding or non-covalent interactions with target sites, leading to inhibition or modulation of biological pathways. The ethyl ester group may enhance the compound’s solubility and bioavailability, facilitating its transport to target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their differences:

Key Observations:

Substituent Position: The placement of the ester group (C4 vs. C5) significantly alters electronic distribution.

N1 Substituents : Allyl groups introduce steric bulk and π-bond reactivity, enabling Diels-Alder or metathesis reactions, unlike smaller alkyl groups (methyl/ethyl) .

Ester vs. Carboxylic Acid : Ethyl esters improve lipid solubility and stability compared to carboxylic acids, which may enhance bioavailability in drug design .

Biological Activity

Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agriculture. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and research findings.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with an allyl group and a bromine substituent. Its molecular formula is , with a molecular weight of approximately 273.13 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable scaffold for further chemical modifications.

Target Interactions : Imidazole derivatives, including this compound, are known to interact with various biological targets. They can bind to receptors and enzymes due to their structural properties, which facilitate high-affinity interactions.

Biochemical Pathways : The compound has been shown to influence several biochemical pathways, particularly those involved in cell signaling and metabolic processes. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific diseases.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that imidazole derivatives possess notable antimicrobial properties. For instance, studies have demonstrated that certain imidazole compounds can inhibit the growth of various bacterial strains, including multidrug-resistant organisms. The specific activity of this compound against pathogens needs further investigation but shows promise based on its structural analogs.

Anticancer Potential

In vitro studies have suggested that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For example, related imidazole compounds have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Ethyl 1-allyl-2-bromo... | MCF-7 (breast cancer) | TBD | Apoptosis induction |

| Analog X | Eca109 (esophageal cancer) | 8.9 ± 1.1 | Growth inhibition |

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties:

Solubility : The compound is highly soluble in polar solvents, enhancing its bioavailability.

Metabolism : Preliminary studies suggest that the metabolic pathways for imidazole derivatives may involve oxidation and conjugation reactions, which could affect their therapeutic efficacy and safety profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various imidazole derivatives, including this compound. These investigations often highlight:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently.

- Biological Testing : In vitro assays demonstrate its potential as an antimicrobial and anticancer agent.

- Structure–Activity Relationship (SAR) : Research emphasizes the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.